Cas no 17072-39-8 (1H-Pyrazole, 4-pentyl-)

1H-Pyrazole, 4-pentyl- structure
1H-Pyrazole, 4-pentyl- structure
Product Name:1H-Pyrazole, 4-pentyl-
CAS No:17072-39-8
MF:C8H14N2
MW:138.210161685944
CID:1353135
PubChem ID:23273417
Update Time:2025-04-20

1H-Pyrazole, 4-pentyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 4-pentyl-
    • 4-pentyl-1H-pyrazole
    • CHEMBL156094
    • SCHEMBL458851
    • 17072-39-8
    • WLLPPYCYEXLVGO-UHFFFAOYSA-N
    • DB-118093
    • DTXSID50632178
    • BDBM50226167
    • 4-Pentylpyrazole
    • 4-PEP
    • Inchi: 1S/C8H14N2/c1-2-3-4-5-8-6-9-10-7-8/h6-7H,2-5H2,1H3,(H,9,10)
    • InChI Key: WLLPPYCYEXLVGO-UHFFFAOYSA-N
    • SMILES: N1C=C(C=N1)CCCCC

Computed Properties

  • Exact Mass: 138.11582
  • Monoisotopic Mass: 138.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 83.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68
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